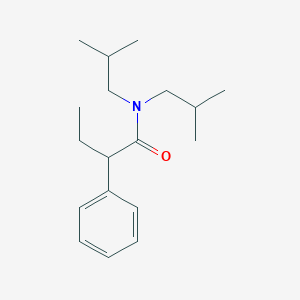
N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide, also known as Compound A, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and exhibits promising biochemical and physiological effects, making it a potential candidate for further investigation.
Wirkmechanismus
The mechanism of action of N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A involves the modulation of various signaling pathways and cellular processes. N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A has been found to inhibit the activity of certain enzymes and receptors, leading to the modulation of intracellular signaling pathways. Additionally, N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A has been found to modulate the activity of ion channels and transporters, leading to the modulation of cellular processes such as membrane potential and ion homeostasis.
Biochemical and Physiological Effects:
N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, modulation of ion channels and receptors in neurons, and modulation of immune cell activity in immunology. These effects suggest that N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A has the potential to be used in the development of novel drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A in lab experiments is its unique mechanism of action, which allows for the modulation of various signaling pathways and cellular processes. Additionally, N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A has been found to exhibit promising biochemical and physiological effects, making it a potential candidate for further investigation. However, one limitation of using N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A. One direction is to further investigate its potential applications in cancer research, neuroscience, and immunology, and to develop novel drugs based on its unique mechanism of action. Another direction is to study the pharmacokinetics and pharmacodynamics of N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A, including its absorption, distribution, metabolism, and excretion in vivo. Additionally, further studies are needed to investigate the safety and toxicity of N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A in animal models and humans.
Synthesemethoden
The synthesis of N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A involves a multi-step process that includes the condensation of 2-pyrimidinylthiol with 2-bromoacetic acid, followed by the reduction of the resulting ester to the corresponding alcohol. The final step involves the reaction of the alcohol with 10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenylamine to yield N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A.
Wissenschaftliche Forschungsanwendungen
N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. In neuroscience, N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A has been found to modulate the activity of certain ion channels and receptors, suggesting its potential use in the treatment of neurological disorders. In immunology, N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide A has been found to modulate the activity of immune cells, suggesting its potential use in the treatment of autoimmune diseases.
Eigenschaften
Produktname |
N~1~-(10-cyano-1,2,3,4,5,6,7,8-octahydro-9-phenanthrenyl)-2-(2-pyrimidinylsulfanyl)acetamide |
|---|---|
Molekularformel |
C21H22N4OS |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N-(10-cyano-1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C21H22N4OS/c22-12-18-16-8-2-1-6-14(16)15-7-3-4-9-17(15)20(18)25-19(26)13-27-21-23-10-5-11-24-21/h5,10-11H,1-4,6-9,13H2,(H,25,26) |
InChI-Schlüssel |
PJZHISSPYXHFJP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C(=C3CCCCC3=C2C1)NC(=O)CSC4=NC=CC=N4)C#N |
Kanonische SMILES |
C1CCC2=C(C(=C3CCCCC3=C2C1)NC(=O)CSC4=NC=CC=N4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)

![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)







